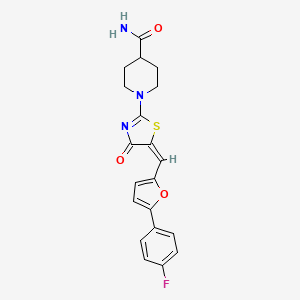
(E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including a thiazole ring, a furan moiety, and a piperidine core. These features suggest potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be broken down into its key components:
- Thiazole ring : Known for its broad spectrum of biological activities.
- Furan moiety : Often associated with various pharmacological properties.
- Piperidine structure : Contributes to the compound's ability to interact with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, which include the compound . The thiazole scaffold has been shown to exhibit:
- Antibacterial Activity : Compounds similar to this derivative have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with thiazole rings have reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Thiazole Derivative A | 0.22 | Effective against S. aureus |
| Thiazole Derivative B | 0.25 | Effective against E. coli |
Anticancer Activity
Thiazole and furan derivatives have also been investigated for their anticancer properties. The presence of the furan moiety enhances the cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:
- In vitro Studies : Research has shown that similar compounds can inhibit cancer cell growth effectively, with IC50 values indicating potency in nanomolar ranges .
| Cell Line | IC50 (nM) | Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 50 | (E)-1-(5-(...) |
| HeLa (Cervical Cancer) | 30 | (E)-1-(5-(...) |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The thiazole ring can act as an inhibitor for various enzymes involved in microbial metabolism.
- DNA Interaction : Some derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
- Biofilm Disruption : Studies indicate that thiazole derivatives can inhibit biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole-based compounds, where one derivative exhibited remarkable activity against multiple bacterial strains. This study utilized both in vitro and in vivo models to assess the therapeutic potential and safety profile of these compounds.
Study Overview
- Objective : To evaluate the antimicrobial efficacy of thiazole derivatives.
- Methodology : In vitro assays including MIC determination and time-kill studies.
Results
The results indicated that specific modifications to the thiazole structure significantly enhanced antibacterial activity while maintaining low cytotoxicity to human cells.
Eigenschaften
IUPAC Name |
1-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-14-3-1-12(2-4-14)16-6-5-15(27-16)11-17-19(26)23-20(28-17)24-9-7-13(8-10-24)18(22)25/h1-6,11,13H,7-10H2,(H2,22,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRLBRNXCDKTPQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














